3-(Dimethylamino)isonicotinaldehyde

Description

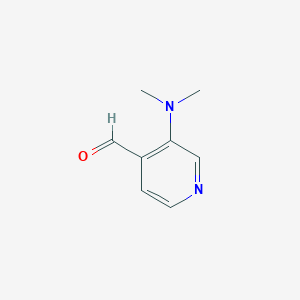

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-(dimethylamino)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-5-9-4-3-7(8)6-11/h3-6H,1-2H3 |

InChI Key |

USDQMNOFQLIJBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CN=C1)C=O |

Origin of Product |

United States |

Contextualization Within the Chemistry of Substituted Pyridine Carboxaldehydes

Substituted pyridine (B92270) carboxaldehydes are a class of heterocyclic compounds that are of paramount importance in medicinal chemistry and materials science. orgsyn.orgnist.gov The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in a vast number of biologically active compounds and functional materials. nih.gov The introduction of a carboxaldehyde group (-CHO) onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, making these compounds key starting materials and intermediates in organic synthesis. nist.gov

The reactivity and properties of pyridine carboxaldehydes are significantly influenced by the nature and position of other substituents on the pyridine ring. cymitquimica.com In the case of 3-(Dimethylamino)isonicotinaldehyde, also known by its IUPAC name 2-(Dimethylamino)nicotinaldehyde, the dimethylamino group at the 2-position exerts a strong electron-donating effect. cymitquimica.comscirp.org This electronic characteristic enhances the nucleophilicity of the pyridine ring and influences the reactivity of the aldehyde group at the 3-position. cymitquimica.comscirp.org This interplay of electronic effects is a defining feature of this molecule and a key driver of its synthetic utility.

Significance As a Versatile Synthetic Intermediate

The strategic importance of 3-(Dimethylamino)isonicotinaldehyde lies in its capacity to serve as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential applications in the pharmaceutical and agrochemical industries. cymitquimica.comscirp.org The aldehyde functional group is a gateway to a wide range of chemical reactions, including:

Condensation Reactions: The aldehyde can readily react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are fundamental in the construction of larger, more complex molecular frameworks.

Nucleophilic Additions: The electrophilic carbon atom of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group interconversion and molecular elaboration.

The presence of the dimethylamino group not only modulates the reactivity of the aldehyde but can also participate in directing further chemical modifications on the pyridine (B92270) ring. scirp.org This dual functionality makes this compound a powerful tool for synthetic chemists.

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic route via the Vilsmeier-Haack reaction. semanticscholar.orguni.luorganic-chemistry.org This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. uni.luorganic-chemistry.org In this proposed synthesis, 2-(dimethylamino)pyridine would be the starting material, which upon reaction with a Vilsmeier reagent (typically formed from a mixture of a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride), would introduce a formyl group at the electron-rich 3-position of the pyridine ring. semanticscholar.orguni.luorganic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(Dimethylamino)pyridine-3-carbaldehyde |

| Synonyms | This compound, 2-(Dimethylamino)nicotinaldehyde |

| CAS Number | 35567-32-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or solid |

This data is compiled from publicly available chemical databases.

Design and Synthesis of Functionalized Derivatives and Analogues of 3 Dimethylamino Isonicotinaldehyde

Heterocyclic Ring Formation Utilizing the Aldehyde Functionality

The formyl group is a key functional handle for engaging in reactions that form new rings fused to the initial pyridine (B92270) scaffold or create complex polycyclic structures.

The synthesis of fused pyridine systems, such as imidazo[1,2-a]pyridines, can be achieved through multicomponent reactions where an aldehyde is a key reactant. rsc.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, utilizes a 2-aminoazine, an aldehyde (like 3-(Dimethylamino)isonicotinaldehyde), and an isocyanide to construct imidazo[1,2-a]pyridine (B132010) scaffolds efficiently. beilstein-journals.org This reaction proceeds through the formation of an imine from the 2-aminopyridine (B139424) and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic fused system. beilstein-journals.org The versatility of this method allows for the introduction of diverse substituents, making it a powerful tool in medicinal chemistry. rsc.orgnih.gov

The aldehyde functionality is pivotal in building more complex heterocyclic structures like indoles and furochromones.

Fused Indoles: The Fischer indole (B1671886) synthesis is a classic method that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.gov In this context, this compound can react with substituted phenylhydrazines. The reaction mechanism involves the formation of a phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the indole ring. nih.gov Palladium-catalyzed methods have also emerged as powerful strategies for constructing fused indole skeletons from appropriate precursors. nih.gov

Furochromone Architectures: Furochromones, naturally occurring compounds found in plants like Ammi visnaga, serve as important scaffolds in medicinal chemistry. nih.govnih.gov The aldehyde group of this compound can be used to build upon furochromone precursors. For example, Knoevenagel condensation of an aldehyde with a molecule containing an active methylene (B1212753) group, such as a substituted 2,4-thiazolidinedione (B21345) or rhodanine, can be used to synthesize complex derivatives. researchgate.net A similar strategy can be applied by reacting the aldehyde with a suitable chromone (B188151) precursor to generate a larger, fused architecture.

The aldehyde group readily participates in reactions to form thiopyran-based structures. A common method is the aldol (B89426) condensation between an aromatic aldehyde and a cyclic ketone, such as a dihydrothiopyran-4-one derivative, under mild conditions to yield 3-substituted thiopyran-4-ones. researchgate.net

Furthermore, highly functionalized 4H-thiopyrans can be synthesized via a one-pot, three-component domino reaction. This process involves the coupling of β-oxodithioesters, an aldehyde like this compound, and a compound with an active methylene group (e.g., malononitrile). nih.gov This cascade reaction sequence, often promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP), efficiently forms two new carbon-carbon bonds and one carbon-sulfur bond in a single operation. nih.gov

Table 1: Examples of Reactants for Thiopyran Synthesis

| Aldehyde | Ketone/Thioester Component | Active Methylene Component | Resulting Scaffold |

|---|---|---|---|

| This compound | Tetrahydro-4H-thiopyran-4-one | - | 3-((3-(Dimethylamino)pyridin-4-yl)methylene)dihydro-2H-thiopyran-4-one |

| This compound | β-Oxodithioester | Malononitrile | 2-Amino-4-(3-(dimethylamino)pyridin-4-yl)-4H-thiopyran derivative |

The aldehyde is a crucial component in multicomponent reactions for the synthesis of fused triazole and imidazole (B134444) heterocycles.

Imidazo-Fused Systems: As mentioned previously, imidazo[1,2-a]pyridines are readily synthesized via the GBB three-component reaction using an aldehyde. beilstein-journals.org Other methods include copper-catalyzed transannulation reactions between N-heteroaryl aldehydes and alkylamines, which provide rapid access to functionalized imidazo[1,5-a]pyridines using oxygen as the oxidant. organic-chemistry.org

Triazole-Fused Systems: Triazole-fused pyrimidines can be prepared through a one-pot, three-component synthesis. This reaction typically involves combining a 5-amino-1,2,4-triazole derivative, an aromatic aldehyde, and a β-dicarbonyl compound like ethyl acetoacetate. nih.gov This efficient method allows for the construction of diverse beilstein-journals.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine libraries. Transition-metal-free methods, such as the sequential addition of hydrazines to isothiocyanates followed by iodine-mediated cyclodesulfurization, also provide access to 1,2,4-triazolo[4,3-a]pyridines. documentsdelivered.com

Table 2: Multicomponent Reactions for Fused Heterocycle Synthesis

| Aldehyde | Component A | Component B | Resulting Fused System |

|---|---|---|---|

| This compound | 2-Aminopyridine | Isocyanide | Imidazo[1,2-a]pyridine |

| This compound | 5-Amino-1-phenyl-1H-1,2,4-triazole | Ethyl acetoacetate | beilstein-journals.orgresearchgate.netresearchgate.netTriazolo[4,3-a]pyrimidine |

Preparation of N-Acylhydrazone and Related Conjugates

One of the most fundamental reactions of the aldehyde group is its condensation with hydrazides to form N-acylhydrazones (NAH). This reaction is typically carried out by refluxing the aldehyde and the desired hydrazide in a solvent like methanol (B129727) or ethanol, often with an acid catalyst. nih.govscirp.org The resulting N-acylhydrazone linkage is of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov

The synthesis involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of this compound, followed by dehydration to yield the final product. A wide variety of hydrazides can be employed, allowing for the creation of a large library of derivatives. Microwave-assisted synthesis can reduce reaction times and improve yields. nih.gov NMR studies have shown that N-acylhydrazones can exist as a mixture of conformational isomers in solution. nih.gov

Table 3: Examples of Hydrazides for N-Acylhydrazone Synthesis

| Aldehyde | Hydrazide | Resulting Conjugate |

|---|---|---|

| This compound | Isonicotinic acid hydrazide | N'-(3-(Dimethylamino)pyridin-4-yl)methylene)isonicotinohydrazide |

| This compound | Benzoic hydrazide | N'-(3-(Dimethylamino)pyridin-4-yl)methylene)benzohydrazide |

| This compound | 3,5-Dinitrobenzohydrazide | N'-(3-(Dimethylamino)pyridin-4-yl)methylene)-3,5-dinitrobenzohydrazide dicle.edu.tr |

Development of Analogues for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships (SRR), synthetic chemists systematically modify a lead compound to create a series of analogues. For this compound derivatives, this involves introducing a variety of substituents to probe steric and electronic effects on the molecule's properties. nih.gov

For example, analogues can be created by modifying the pyridine ring itself or by synthesizing derivatives from substituted versions of the aldehyde. One common strategy is to synthesize a series of 3-iodochromones from various substituted 2-hydroxyacetophenones, which are first converted to enaminones. frontiersin.org Another approach involves the functionalization of 2-methyl-4-pyrones to create a series of conjugated pyrone derivatives whose photophysical properties can be studied. mdpi.com By synthesizing a library of related compounds—for instance, by varying the aromatic aldehyde used in a condensation reaction—and evaluating their chemical or biological properties, researchers can develop quantitative structure-activity relationship (QSAR) models. frontiersin.org These studies are essential for optimizing a molecule for a specific application, be it in materials science or as a therapeutic agent.

Applications as Key Intermediates in Complex Molecule Synthesis

This compound is a highly functionalized heterocyclic aldehyde that serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a pyridine ring substituted with both an electron-donating dimethylamino group and an electrophilic aldehyde group, provides multiple reactive sites for constructing a wide array of organic compounds. The pyridine nitrogen and the dimethylamino group can act as basic centers or nucleophiles, while the aldehyde group is a key participant in a variety of condensation and multicomponent reactions.

The strategic placement of these functional groups allows for the synthesis of diverse scaffolds, particularly those of interest in medicinal chemistry and materials science. While specific literature detailing the direct use of this compound is limited, its synthetic potential can be understood through the well-documented reactions of its structural analogues, such as p-dimethylaminobenzaldehyde and other substituted pyridinecarboxaldehydes. These analogues are extensively used in building complex molecules, including Schiff bases, chalcones, and various heterocyclic systems.

Condensation Reactions:

One of the most fundamental applications of aromatic aldehydes is in condensation reactions to form larger, conjugated systems. This compound is an ideal substrate for reactions like Knoevenagel or Claisen-Schmidt condensations.

Schiff Base Formation: The reaction of an aldehyde with a primary amine or hydrazine (B178648) derivative yields a Schiff base or hydrazone, respectively. These products are not only stable compounds in their own right but also crucial intermediates for the synthesis of more complex heterocycles. For instance, the condensation of p-dimethylaminobenzaldehyde with isatin (B1672199) hydrazones has been used to create novel Schiff base analogues with potential anti-inflammatory activity. This pathway is directly applicable to this compound for producing novel pyridinyl-imines.

Chalcone (B49325) Synthesis: The Claisen-Schmidt condensation between an aromatic aldehyde and a ketone (often an acetophenone) produces chalcones, or α,β-unsaturated ketones. These compounds are precursors to a multitude of heterocyclic systems like pyrazoles and pyridones. The reaction of a dimethylamino-substituted chalcone with active methylene compounds in the presence of ammonium (B1175870) acetate (B1210297) has been shown to yield cyanopyridone derivatives, which can be further functionalized.

Table 1: Synthesis of Complex Molecules via Condensation of Aldehyde Analogues

| Starting Aldehyde Analogue | Reactant(s) | Reaction Type | Complex Molecule Formed | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde | Isatin Hydrazone | Schiff Base Condensation | 3-({p-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one | |

| 4-(Dimethylamino)phenyl)prop-2-en-1-one (Chalcone derived from an aldehyde) | Ethyl Cyanoacetate, Ammonium Acetate | Condensation/Cyclization | 3-Cyano-2-pyridone derivative | |

| Pyridine-3-carboxaldehyde | Isoniazid | Hydrazone Formation | N'-(pyridine-3-carboxaldehyde) isonicotinoylhydrazone |

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. Aldehydes are frequent participants in these reactions. This compound is a prime candidate for MCRs used to build complex heterocyclic libraries.

Hantzsch Dihydropyridine Synthesis: In this classic MCR, an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt react to form a dihydropyridine. These scaffolds are prevalent in biologically active molecules.

Biginelli Reaction: This reaction combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to create dihydropyrimidinones, which have a wide range of pharmacological applications.

Synthesis of Fused Heterocycles: Aldehydes are key to one-pot syntheses of fused heterocyclic systems. For example, various aromatic aldehydes can undergo a three-component condensation with dipyridil ketone and ammonium acetate to yield imidazo[1,5-a]pyridines, a class of compounds with applications in organic electronics and medicinal chemistry. The electron-donating nature of the dimethylamino group in this compound would likely facilitate such transformations.

Table 2: Application of Aldehydes in Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name/Type | Aldehyde Component | Other Reactants | Resulting Heterocyclic Core | Reference |

|---|---|---|---|---|

| Imidazo[1,5-a]pyridine Synthesis | Aromatic Aldehydes | Dipyridil Ketone, Ammonium Acetate | Imidazo[1,5-a]pyridine | |

| Doebner Quinoline Synthesis | 4-(2′-fluorophenyl)benzaldehyde | Pyruvic Acid, 4-Fluoroaniline | Quinoline | |

| Hantzsch Pyrrole Synthesis | α-Haloketones or Aldehydes | β-Dicarbonyl Compound, Primary Amine | Pyrrole | |

| Dihydropyridine Synthesis | Aldehydes | Dialkyl Acetylene Dicarboxylates, Amines, Malononitrile | Dihydropyridine |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Dimethylamino Isonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In a representative ¹H NMR spectrum of a derivative, 1-(3-methoxyphenyl)-N-phenylmethanimine, recorded in DMSO-d6, the chemical shifts are observed at specific ppm values, indicating the electronic environment of each proton. For instance, the protons of the phenyl group and the methoxy (B1213986) group will resonate at distinct frequencies. The integration of the signal intensity corresponds to the number of protons in a given environment, and the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. rsc.org For example, in the ¹H NMR spectrum of dimethylamine (B145610), the six equivalent protons of the two methyl groups appear as a single resonance, while the N-H proton appears as a separate signal. docbrown.info The lack of splitting between the N-H proton and the methyl protons is often due to the rapid exchange of the amine proton. docbrown.info

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for Representative Compounds

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| 1-(3-methoxyphenyl)-N-phenylmethanimine | DMSO-d6 | Phenyl H | 7.45 - 7.25 (m) |

| Methine H | 8.5 (s) | ||

| Methoxy H | 3.8 (s) | ||

| Dimethylamine | - | CH₃ | 2.2 (s) |

| NH | 0.5 (s) |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is illustrative and may vary based on specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For instance, in the ¹³C NMR spectrum of 1-(3-methoxyphenyl)-N-phenylmethanimine in DMSO-d6, the carbons of the aromatic rings, the imine carbon, and the methoxy carbon all appear at characteristic chemical shifts. rsc.org The chemical shift values are indicative of the hybridization and electronic environment of the carbon atoms.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for Representative Compounds

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| 1-(3-methoxyphenyl)-N-phenylmethanimine | DMSO-d6 | Aromatic C | 110 - 160 |

| Imine C | ~160 | ||

| Methoxy C | ~55 |

Note: Data is illustrative and may vary based on specific experimental conditions.

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure. moa.gov.tw

Variable-temperature NMR studies can provide insights into dynamic processes within the molecule, such as conformational changes or the presence of hydrogen bonding. nih.gov By measuring the temperature-induced changes in chemical shifts, known as temperature coefficients, it is possible to characterize these dynamic phenomena. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). mpg.dersc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mpg.de For example, the high-resolution mass spectrum of a derivative could yield a precise mass that confirms its elemental composition. mpg.de Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy and Vibrational Assignments

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. For 3-(Dimethylamino)isonicotinaldehyde, key vibrational bands would include the C=O stretching frequency of the aldehyde group, C-N stretching of the dimethylamino group, and various vibrations associated with the pyridine (B92270) ring. The amide I band, primarily due to the C=O stretching vibration of the peptide group, is particularly sensitive to the protein's secondary structure. su.se

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1740 - 1720 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N (amine) | Stretch | 1342 - 1266 |

Note: Frequencies are approximate and can be influenced by the molecular environment.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a definitive method for the determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering unparalleled insight into the solid-state conformation and intermolecular interactions of a molecule. While crystallographic data for this compound is not publicly available, analysis of its derivatives provides critical understanding of the structural influence of the dimethylamino-substituted pyridine core.

Detailed structural parameters for several derivatives have been determined, revealing how modifications to the molecular structure influence the crystal packing and molecular geometry. The following sections present the crystallographic data for these related compounds, illustrating the application of XRD in elucidating their solid-state structures.

Research Findings on Derivatives

Crystal structure analysis has been successfully performed on a number of derivatives, including chalcones and co-crystals incorporating the dimethylamino-pyridine moiety. These studies provide a basis for understanding the conformational preferences and non-covalent interactions that govern the solid-state architecture of this class of compounds.

For instance, the crystal structures of chalcone (B49325) derivatives, such as (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one and 3-[3-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, have been elucidated. bris.ac.uknih.gov These analyses reveal details about the planarity of the molecules and the torsion angles between the aromatic rings. In the case of (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one, the pyridine ring and the enone bridge are nearly coplanar, with a very small dihedral angle between this plane and the dimethylaminophenyl ring, suggesting an extended conjugated system. nih.gov

Furthermore, the study of co-crystals, such as that formed between salicylaldehyde (B1680747) and 4-(dimethylamino)pyridine, demonstrates the role of hydrogen bonding in directing the crystal packing. In this particular structure, a strong O—H⋯N hydrogen bond links the two components. nih.gov

The crystallographic data for these derivatives are summarized in the tables below, providing a valuable resource for comparative structural analysis.

Crystallographic Data Tables

The following tables present a summary of the crystallographic data for selected derivatives of this compound. These data illustrate the variations in crystal system, space group, and unit cell dimensions that arise from chemical modifications.

Table 1: Crystallographic Data for (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂O |

| Formula Weight | 252.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1553 (4) |

| b (Å) | 17.4543 (12) |

| c (Å) | 12.1087 (5) |

| β (°) | 125.032 (5) |

| Volume (ų) | 1411.35 (16) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα |

Table 2: Crystallographic Data for 3-[3-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Hm7m) bris.ac.uk

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆N₂O₃ |

| Formula Weight | 296.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7552 (4) |

| b (Å) | 15.6998 (7) |

| c (Å) | 12.0525 (7) |

| β (°) | 100.668 (3) |

| Volume (ų) | 1442.09 (13) |

| Z | 4 |

| Temperature (K) | 200 |

Table 3: Crystallographic Data for Salicylaldehyde–4-(dimethylamino)pyridine (1/1) nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂·C₇H₆O₂ |

| Formula Weight | 244.29 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.540 (3) |

| b (Å) | 8.473 (3) |

| c (Å) | 10.413 (4) |

| α (°) | 85.370 (11) |

| β (°) | 77.371 (10) |

| γ (°) | 87.203 (10) |

| Volume (ų) | 646.7 (4) |

| Z | 2 |

| Temperature (K) | 296 |

Computational and Theoretical Investigations on 3 Dimethylamino Isonicotinaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. ekb.eg For a molecule like 3-(Dimethylamino)isonicotinaldehyde, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its behavior and characteristics. bohrium.com These calculations provide insights into the molecule's geometry, vibrational modes, and electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve calculating the total energy of the molecule for various arrangements of its atoms and identifying the conformation with the minimum energy.

The key structural parameters of interest are the bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring and the aldehyde group, a study on isonicotinaldehyde provides analogous bond lengths and angles. bohrium.com The dimethylamino group introduces further conformational possibilities, particularly concerning the rotation around the C-N bond connecting it to the pyridine ring. The planarity of the nitrogen atom in the dimethylamino group is a key indicator of the degree of conjugation with the pyridine ring. uni-regensburg.de

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length (Å) | C=O (aldehyde) | ~1.21 |

| C-C (ring-aldehyde) | ~1.48 | |

| C-N (ring-amino) | ~1.37 | |

| C-N (amino-methyl) | ~1.45 | |

| Bond Angle (°) | C-C-H (aldehyde) | ~120 |

| C-N-C (amino) | ~118 | |

| Dihedral Angle (°) | Ring-C-C=O | ~0 or 180 |

Note: These values are illustrative and based on typical values for similar functional groups in related molecules.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also allows for the prediction of the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, characteristic vibrational modes would include:

C=O stretching of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹.

C-N stretching of the dimethylamino group.

Aromatic C=C and C=N stretching within the pyridine ring.

C-H stretching and bending modes for the aromatic, aldehyde, and methyl groups.

A complete vibrational assignment can be achieved with the aid of Potential Energy Distribution (PED) analysis. bohrium.com The calculated spectra can then be compared with experimentally obtained FT-IR and FT-Raman spectra to validate the computational model. For isonicotinaldehyde, a good agreement between theoretical and experimental vibrational frequencies has been demonstrated. bohrium.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. chemicalbook.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. chemicalbook.com

For this compound, the electron-donating dimethylamino group and the electron-withdrawing aldehyde group attached to the pyridine ring are expected to significantly influence the FMOs. The HOMO is likely to be localized on the dimethylamino group and the pyridine ring, reflecting its electron-donating character. Conversely, the LUMO is expected to be centered on the aldehyde group and the pyridine ring, indicating the region susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for a similar type of molecule and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring would be expected to be regions of high negative potential.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would likely be regions of positive potential.

Green regions denote areas of neutral potential.

The MESP surface provides a clear visual representation of the molecule's polarity and reactivity, complementing the insights gained from FMO analysis. rsc.org

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. chemicalbook.com It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into a set of localized orbitals.

For this compound, NBO analysis would be used to quantify the delocalization of electron density from the lone pair of the nitrogen atom in the dimethylamino group into the π* orbitals of the pyridine ring. This interaction, known as hyperconjugation, contributes to the stability of the molecule and influences its electronic properties. The analysis also provides information about the natural atomic charges on each atom, offering a more quantitative measure of the charge distribution than the MESP surface.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. bohrium.com This method allows for the prediction of the electronic transitions between different molecular orbitals, which correspond to the absorption of light at specific wavelengths in the UV-Visible spectrum.

TD-DFT calculations can determine the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π* or π → π*). For a molecule with both electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) transitions are often observed, where the absorption of light promotes an electron from a donor-localized orbital to an acceptor-localized orbital. In this compound, an ICT from the dimethylamino group to the isonicotinaldehyde moiety would be an expected low-energy transition.

Mechanistic Computational Studies of Reaction Pathways and Transition States

Mechanistic computational studies are crucial for understanding the step-by-step process of chemical reactions. These investigations utilize quantum chemical methods to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

For a molecule like this compound, computational studies could elucidate the mechanisms of various reactions in which the aldehyde group participates, such as nucleophilic additions, condensations, or oxidations. For instance, in a hypothetical reaction, density functional theory (DFT) calculations could be employed to model the reaction pathway. By locating the transition state structure, researchers can gain a deeper understanding of the bond-forming and bond-breaking processes.

Table 1: Hypothetical Parameters from a Mechanistic Study of a Reaction Involving this compound

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | 30.5 kcal/mol |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | -15.2 kcal/mol |

| Key Bond Distance in TS | The distance of a critical bond being formed or broken in the transition state. | 2.1 Å |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific mechanistic studies on this compound were found in publicly available research.

Molecular Modeling and Docking Studies of Derived Compounds

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. A significant application of molecular modeling is in drug discovery, where molecular docking is used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. This is instrumental in designing and screening potential new drugs.

Derivatives of this compound could be designed and their potential as inhibitors for various enzymes could be assessed using molecular docking. For example, if a derivative were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would predict the most likely binding pose and estimate the binding affinity. This information can guide the synthesis of new compounds with improved inhibitory activity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative of this compound

| Parameter | Description | Hypothetical Value |

| Binding Affinity | The strength of the binding between the ligand and the protein. | -8.5 kcal/mol |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein. | 3 |

| Key Interacting Residues | The amino acid residues in the protein's active site that interact with the ligand. | Asp129, Tyr357, Phe340 |

Note: The data presented here are for illustrative purposes, as no specific molecular modeling or docking studies for derivatives of this compound were found in the public domain.

Molecular Dynamics Simulations for System Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, solvent effects, and the stability of molecular complexes.

In the context of this compound or its derivatives, MD simulations could be used to study the stability of a ligand-protein complex predicted by molecular docking. An MD simulation would show how the ligand and protein move and adapt to each other over time, providing insights into the durability of the binding interactions. Furthermore, simulations could be used to understand the behavior of the compound in different solvent environments.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Hypothetical Finding |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Stable trajectory with an average RMSD of 1.5 Å for the ligand. |

| Root Mean Square Fluctuation (RMSF) | A measure of the fluctuation of individual atoms or residues around their average position. | Key interacting residues show low RMSF, indicating stable binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | The ligand remains buried in the binding pocket with low SASA. |

Note: This table contains hypothetical data as no specific molecular dynamics simulation studies for this compound or its derivatives were identified in publicly accessible literature.

Q & A

Q. Advanced

- Enzyme Assays : Test inhibition of targets (e.g., kinases) using fluorescence polarization.

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ⁹⁹mTc-conjugated derivatives) track biodistribution .

- Metabolic Stability : LC-MS/MS to assess degradation in liver microsomes.

How to address low yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.